molecular formula C15H11N3 B014898 Nicotelline CAS No. 494-04-2

Nicotelline

Cat. No.: B014898
CAS No.: 494-04-2
M. Wt: 233.27 g/mol
InChI Key: OILSPHJMIPYURT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nicotelline, a nicotine-related alkaloid, is a weak inhibitor of human cDNA-expressed cytochrome P-450 2A6 (CYP2A6) . CYP2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics . This compound also interacts with nicotinic acetylcholine receptors (nAChRs) in the brain .

Mode of Action

This compound interacts with its primary targets, CYP2A6 and nAChRs, in a specific manner. It acts as a weak inhibitor of CYP2A6 , meaning it can reduce the activity of this enzyme to some extent. As for nAChRs, this compound likely acts as an agonist, similar to nicotine .

Biochemical Pathways

Nicotine is known to affect various biochemical pathways, including calcium signaling, cAMP-mediated signaling, dopamine receptor signaling, and G-protein-coupled receptor signaling .

Pharmacokinetics (ADME Properties)

It’s known that this compound is soluble in hot water, chloroform, ethanol, and benzene , which suggests it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Given its interaction with nachrs, it’s likely that this compound influences neuronal excitability and cell signaling mechanisms . More research is needed to fully elucidate the molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been proposed as a biomarker or environmental tracer for tobacco smoke . This suggests that the presence of tobacco smoke in the environment could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Nicotelline is a nicotine-related alkaloid and a weak inhibitor of human cDNA-expressed cytochrome P-450 2A6 (CYP2A6) . CYP2A6 mediates coumarin 7-hydroxylation, while this compound fails to exhibit inhibition at 300 μM .

Cellular Effects

As such, it has recently been proposed as a biomarker or environmental tracer for tobacco smoke .

Molecular Mechanism

Nicotine, a related compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . There are numerous subtypes of nAChR that differ in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .

Temporal Effects in Laboratory Settings

This compound residues become oxidized over time without added reactive gases, and deposited cigarette smoke can oxidize co-existing films of chemicals commonly found indoors . This suggests that the inherent oxidative potential of cigarette smoke deposited as a thirdhand smoke (THS) film can initiate and sustain oxidation chemistry, transforming the chemical composition of surface films over long periods of time after initial smoke deposition .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on nicotine, a related compound, show an inverted-U function relating nicotine dose to self-administration behavior, with maximal rates of responding occurring at intermediate doses of nicotine .

Metabolic Pathways

Nicotine, a related compound, is degraded via the pyridine and pyrrollidine pathways in bacteria .

Transport and Distribution

Various membrane-localized transporters mediate the active transport of low-molecular-weight compounds across biological membranes, including alkaloids .

Subcellular Localization

Nucleolin, a multifunctional protein expressed in the nucleus, cytoplasm, and cell membrane, has been studied for its role in the subcellular localization of various compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotellin involves the reaction of 3-pyridinecarboxaldehyde with 2-pyridinecarboxaldehyde under basic conditions to form the terpyridine structure . The reaction typically requires a base such as sodium hydroxide and is conducted in a solvent like ethanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of Nicotellin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Nicotellin undergoes various chemical reactions, including:

    Oxidation: Nicotellin can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.

    Reduction: Reduction of Nicotellin can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyridine derivatives.

    Substitution: Nicotellin can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Nicotellin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Nicotellin: Nicotellin is unique due to its terpyridine structure, which allows it to form stable metal complexes and act as a versatile ligand in coordination chemistry. Unlike Nicotine, which primarily affects the nervous system, Nicotellin’s applications are more diverse, spanning chemistry, biology, and environmental science.

Properties

IUPAC Name

2,4-dipyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILSPHJMIPYURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197781
Record name Nicotelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-04-2
Record name 3,2′:4′,3′′-Terpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTELLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is nicotelline and why is it considered a good biomarker for combusted tobacco products?

A: this compound is a minor tobacco alkaloid found in tobacco smoke. Unlike nicotine, which is present in both traditional cigarettes and electronic nicotine delivery systems (ENDS), this compound is primarily found in the particulate matter of combusted tobacco products. [, ] This makes it a more specific marker for traditional cigarette smoking. [] Additionally, its short half-life of 2-3 hours allows researchers to assess recent cigarette use. []

Q2: How does the presence of this compound in house dust correlate with smoking habits?

A: Studies have shown a correlation between this compound levels in house dust and smoking habits of residents. Houses of smokers exhibit significantly higher concentrations of this compound in settled house dust compared to homes of non-smokers. [, ] This highlights the persistence of tobacco smoke pollutants in the environment and their potential health risks.

Q3: Can this compound be used to differentiate between exclusive e-cigarette users and dual users (those who both smoke and vape)?

A: Yes, measuring this compound levels in urine can help distinguish between exclusive ENDS users and dual users. As this compound is not found in significant amounts in e-cigarette liquids, its presence in urine indicates recent use of combusted tobacco products. [, ] This is particularly useful in research studying the effects of dual use compared to exclusive cigarette smoking.

Q4: Are there other biomarkers that can be used in conjunction with this compound to assess tobacco exposure?

A: Yes, researchers often utilize a combination of biomarkers for a more comprehensive assessment of tobacco exposure. For instance, nicotine metabolites like total nicotine equivalents (TNE) indicate nicotine exposure from any source, including ENDS and cigarettes. [] Another biomarker, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific carcinogen NNK, indicates combusted tobacco use within several weeks prior to sample collection due to its longer half-life. [, ]

Q5: What analytical techniques are commonly used to detect and quantify this compound in various matrices?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for the detection and quantification of this compound in various matrices, including urine, house dust, and tobacco smoke. [, , , ] This technique offers high sensitivity and selectivity, enabling accurate measurement even at trace levels.

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